molecular formula C24H26N4O2S B2979025 N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946271-01-8

N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2979025
CAS RN: 946271-01-8
M. Wt: 434.56
InChI Key: RLPWWSIIQDWYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation as Corrosion Inhibitors

Research has explored the synthesis of acetamide derivatives, including those with long alkyl side chains, for their potential as corrosion inhibitors. These studies involve the characterization of synthesized compounds and their evaluation in preventing steel corrosion in acidic and oil mediums. The investigations reveal promising inhibition efficiencies, indicating a potential application in protecting metals against corrosion (Yıldırım & Cetin, 2008).

Anti-inflammatory and Antimicrobial Agents

A body of research focuses on synthesizing heterocyclic systems using various starting materials to develop compounds with anti-inflammatory and antimicrobial properties. These studies involve the creation of pyridines, pyrimidinones, oxazinones, and their derivatives, demonstrating significant biological activity comparable to established drugs. Such research underscores the potential of these compounds in pharmaceutical applications, offering new avenues for developing treatments for inflammation and infections (Abdulla, 2008), (Hossan et al., 2012).

Crystal Structure Analysis

Research into the crystal structures of related acetamide compounds provides valuable insights into their conformation and interactions, which are crucial for understanding their chemical behavior and potential applications in designing more effective molecules for various uses, including pharmaceuticals (Subasri et al., 2016).

Synthesis of Heterocycles for Biological Activities

Numerous studies have been conducted on the synthesis of new heterocycles incorporating various moieties, aiming to explore their antimicrobial, anti-inflammatory, and other biological activities. These research efforts highlight the versatility of pyrimidine and acetamide derivatives in creating compounds with potential applications in medicine and agriculture (Bondock et al., 2008).

properties

IUPAC Name

2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-16(2)18-8-10-19(11-9-18)26-22(29)15-31-23-20-6-3-7-21(20)28(24(30)27-23)14-17-5-4-12-25-13-17/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPWWSIIQDWYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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